

4-Amino-2-fluorobenzoic acid CAS number and identifiers.

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Compound of Interest

Compound Name: 4-Amino-2-fluorobenzoic acid

Cat. No.: B1267824

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An In-depth Technical Guide to 4-Amino-2-fluorobenzoic Acid

This guide provides comprehensive technical information on **4-Amino-2-fluorobenzoic acid**, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. The document covers chemical identifiers, physicochemical properties, safety data, detailed experimental protocols, and its applications, presenting data in a structured and accessible format.

Chemical Identifiers and Properties

4-Amino-2-fluorobenzoic acid is an aromatic amino acid derivative. The presence of a fluorine atom enhances its chemical reactivity, making it a valuable building block in organic synthesis.^[1]

Identifiers

A comprehensive list of identifiers for **4-Amino-2-fluorobenzoic acid** is provided below, facilitating its unambiguous identification in databases and literature.

Identifier	Value	Reference
CAS Number	446-31-1	[1][2][3]
Molecular Formula	C ₇ H ₆ FNO ₂	[1][2][3][4]
IUPAC Name	4-amino-2-fluorobenzoic acid	[3][4]
PubChem CID	302680	[1][4]
MDL Number	MFCD01569397	[1][2]
EC Number	207-163-9	[5]
InChI Key	QHERSCUZBKDVOC-UHFFFAOYSA-N	[3][4]
SMILES	<chem>Nc1ccc(C(O)=O)c(F)c1</chem>	[3]
Synonyms	2-Fluoro-4-aminobenzoic acid	[5][6]

Physicochemical Properties

The key physical and chemical properties are summarized in the table below. This data is essential for designing experimental conditions and understanding the compound's behavior.

Property	Value	Reference
Molecular Weight	155.13 g/mol	[1][2][4]
Appearance	Tan to yellow powder/crystal	[1][6]
Melting Point	210-216 °C (decomposes)	[2][6][7]
pKa	3.93 ± 0.10 (Predicted)	[6]
Density	1.430 ± 0.06 g/cm ³ (Predicted)	[6]
Boiling Point	336.1 ± 27.0 °C (Predicted)	[6]
Storage	Store at 0-8 °C in a dark, inert atmosphere	[1][6]

Safety and Handling

4-Amino-2-fluorobenzoic acid is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used during handling.

Hazard Classification	Code	Description	Reference
GHS Signal Word	Danger		
Acute Toxicity, Oral	H302	Harmful if swallowed	[4]
Skin Irritation	H315	Causes skin irritation	[4]
Serious Eye Damage	H318	Causes serious eye damage	[4]
STOT SE 3	H335	May cause respiratory irritation	[4]
WGK Germany	3	[6]	

Experimental Protocols: Synthesis

Multiple synthesis routes for **4-Amino-2-fluorobenzoic acid** have been developed. Below are detailed protocols for two common methods.

Synthesis via Hydrogenation of 2-Fluoro-4-nitrobenzoic acid

This method involves the reduction of a nitro group to an amine.

Procedure:

- Dissolve 2-Fluoro-4-nitrobenzoic acid (1.0 g, 5.4 mmol) in a 20 mL solvent mixture of acetic acid and methanol (1:1, v/v).[7]
- Add a catalytic amount of palladium on carbon (Pd/C, 25 mg).[7]

- Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[7]
- Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.[7]
- Remove the solvent by distillation under reduced pressure to yield **4-amino-2-fluorobenzoic acid** as a cream-colored solid (0.86 g, 100% yield).[7]

Multi-step Synthesis from m-Fluoroaniline

This pathway involves amino group protection, formylation, oxidation, and final deprotection via hydrogenation. It is suitable for larger-scale production.[8][9]

Step 1: Synthesis of N,N-dibenzyl-3-fluoroaniline

- To a reaction vessel, add m-fluoroaniline, potassium carbonate, potassium iodide, and DMF.
- Heat the solution to 100 °C.
- Add Benzyl Chloride dropwise over 1-3 hours.
- Continue the reaction until the starting material is consumed.
- Cool the mixture to room temperature and add ice water to precipitate the solid.
- Filter the solid, wash with ethanol, and dry to obtain N,N-dibenzyl-3-fluoroaniline.

Step 2: Vilsmeier-Haack Formylation

- This step introduces a formyl group onto the aromatic ring. The patent describes this as a "Vilsmeier-Haack reacts formylation" step to produce 4-(dibenzylamino)-2-fluorobenzaldehyde.[8][9]

Step 3: Pinnick Oxidation to Carboxylic Acid

- In a 1 L four-hole bottle, add 4-(dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol), acetone (500 ml), a solution of sodium dihydrogen phosphate (8 g in 100 ml water), and 30% hydrogen peroxide (36.2 g, 0.32 mol).[9]

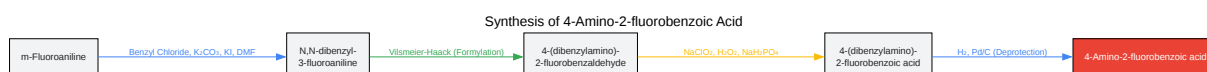
- Cool the mixture to 10 °C in a water bath.
- Slowly add a solution of sodium chlorite (70.1 g of 80% purity in 210 ml water).[9]
- Maintain the reaction at 10 °C for 8 hours, during which a solid will precipitate.
- After the reaction is complete (monitored by HPLC), cool to 0-5 °C, stir for 1 hour, and filter.
[9]
- Wash the filter cake with water (2 x 50 ml) and dry at 60 °C to obtain 4-(dibenzylamino)-2-fluorobenzoic acid (78 g, 74.3% yield).[9]

Step 4: Hydrogenation and Deprotection

- In a 2 L autoclave, add 4-(dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol), isopropanol (650 ml), and 10% wt Pd/C catalyst (20.1 g).[9]
- Purge the system with nitrogen, then with hydrogen. Pressurize with hydrogen to 4 atmospheres.
- Heat to 40 °C and maintain the reaction for 3 hours.[9]
- After completion, cool to room temperature, replace the hydrogen with nitrogen, and filter to recover the Pd/C catalyst.
- Remove the solvent under reduced pressure to obtain **4-amino-2-fluorobenzoic acid** as a pale solid (46.0 g, 98.8% yield).[9]

Synthesis Pathway Visualization

The following diagram illustrates the multi-step synthesis of **4-Amino-2-fluorobenzoic acid** from m-Fluoroaniline, as detailed in the experimental protocol.



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Caption: Multi-step synthesis pathway of **4-Amino-2-fluorobenzoic acid**.

Applications in Research and Development

4-Amino-2-fluorobenzoic acid is a versatile compound with significant applications in various scientific fields.

- **Pharmaceutical Development:** It is a crucial intermediate in the synthesis of diverse pharmaceutical agents, particularly anti-inflammatory and analgesic drugs.[1] Its structure is a building block for creating more complex, biologically active molecules.[1] Fluorine-containing amino acids are increasingly important in modern drug design to optimize the properties of drug candidates.[10]
- **Biochemical Research:** The compound is used in studies related to enzyme inhibition and receptor binding, which helps in understanding drug-receptor interactions at the molecular level.[1] It has been identified as a potent inhibitor of formylating enzymes like carbonyl reductase and has shown efficacy in inhibiting the growth of certain cancer cells in vitro.[2]
- **Material Science and Dyes:** It can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[1] It is also used in the manufacturing of dyes and pigments.[1]
- **Analytical Chemistry:** It serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds.[1]

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